molecular formula C19H23NO3 B12379032 AChE/BChE-IN-14

AChE/BChE-IN-14

Cat. No.: B12379032
M. Wt: 313.4 g/mol
InChI Key: HKXUDPBGEOFXSH-INIZCTEOSA-N
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Description

AChE/BChE-IN-14 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the breakdown of acetylcholine, a neurotransmitter involved in various neural functions. Inhibiting these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease, where acetylcholine levels are significantly reduced .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE/BChE-IN-14 involves a multicomponent reaction strategy. One of the key steps is a 1,3-dipolar cycloaddition involving a highly functionalized dipolarophile, such as 3-benzylidenechroman-4-one. This reaction forms spiroquinoxalinopyrrolidine embedded chromanone hybrid heterocycles. The formation of these spiro products involves the creation of two carbon-carbon bonds, two nitrogen-carbon bonds, and one carbon-nitrogen bond, resulting in four adjoining stereogenic centers .

Industrial Production Methods

the use of a [Bmim]Br accelerated multicomponent reaction strategy suggests that ionic liquids could play a role in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

AChE/BChE-IN-14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds .

Scientific Research Applications

AChE/BChE-IN-14 has several scientific research applications:

Mechanism of Action

AChE/BChE-IN-14 exerts its effects by binding to both the anionic and esteratic sites of acetylcholinesterase and butyrylcholinesterase. This binding prevents the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft. The compound’s inhibitory action is reversible, meaning it can temporarily inhibit the enzymes without causing permanent damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase. This dual action makes it a promising candidate for treating a broader range of neurodegenerative diseases compared to compounds that target only one of these enzymes .

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(1S)-7-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol

InChI

InChI=1S/C19H23NO3/c1-20-11-10-14-6-9-17(23-3)19(21)18(14)16(20)12-13-4-7-15(22-2)8-5-13/h4-9,16,21H,10-12H2,1-3H3/t16-/m0/s1

InChI Key

HKXUDPBGEOFXSH-INIZCTEOSA-N

Isomeric SMILES

CN1CCC2=C([C@@H]1CC3=CC=C(C=C3)OC)C(=C(C=C2)OC)O

Canonical SMILES

CN1CCC2=C(C1CC3=CC=C(C=C3)OC)C(=C(C=C2)OC)O

Origin of Product

United States

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